Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused oxazole-pyridine core. Its molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol (calculated from analogous structures in ). The structure includes two methyl groups at positions 3 and 6 of the bicyclic system and an ethyl ester moiety at position 2.
Properties
IUPAC Name |
ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-4-15-11(14)8-5-6(2)12-10-9(8)7(3)13-16-10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFRKRSUQADCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NOC2=NC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxylate typically involves:
- Construction of the pyridine core substituted with methyl groups at positions 3 and 6.
- Formation of the oxazole ring fused at the 5,4-b positions of the pyridine.
- Introduction of the ethyl carboxylate group at position 4 of the pyridine ring.
This is often achieved through cyclization reactions starting from appropriately substituted pyridine precursors, followed by ring closure to form the oxazole moiety.
Preparation via Cyclization of Substituted Pyridine Precursors
A common approach involves the reaction of ethyl pyridine-4-carboxylate derivatives bearing methyl substituents with reagents that facilitate oxazole ring formation:
- Starting materials: Ethyl 3,6-dimethylpyridine-4-carboxylate or related intermediates.
- Cyclization agents: Typically, reagents such as hydroxylamine derivatives or acyl chlorides enable oxazole ring closure.
- Reaction conditions: Refluxing in ethanol or toluene with catalytic amounts of base (e.g., piperidine) or acid to promote cyclization.
For example, related heterocyclic syntheses reported in the literature use hydrazine hydrate to convert ester groups into carbohydrazides, which then undergo condensation with carbonyl compounds or isothiocyanates to form fused heterocycles under refluxing ethanol conditions. Although this example is from pyrazolo[3,4-b]pyridine derivatives, similar methodology applies to oxazolo[5,4-b]pyridine systems.
Specific Method: Reaction of Azlactones and Enamines
A novel and efficient method for synthesizing oxazolo-fused pyridines involves:
- Condensation of azlactones with enamines derived from ethyl acetoacetate or similar compounds.
- Heating the mixture at elevated temperatures (~180 °C) without solvent for a short duration (~1.5 hours).
- Purification by column chromatography to isolate the desired fused oxazole-pyridine esters.
This solvent-free thermal cyclization promotes ring fusion and ester formation simultaneously, yielding ethyl 3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxylate derivatives with good selectivity and yield.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, toluene, or neat (solvent-free) | Reflux or thermal heating |
| Temperature | 80–180 °C | Higher temperatures favor cyclization |
| Catalyst | Piperidine (base) or sulfuric acid (acidic) | Catalyzes condensation and ring closure |
| Reaction Time | 1.5–12 hours | Depends on substrate and reagent |
| Purification | Recrystallization or silica gel chromatography | To isolate pure fused heterocycle |
| Yields | 65–90% | High yields reported with optimized conditions |
Mechanistic Insights
The preparation of ethyl 3,6-dimethyl-oxazolo[5,4-b]pyridine-4-carboxylate involves:
- Initial formation of a hydrazide or amide intermediate from the ester precursor.
- Cyclization via nucleophilic attack of nitrogen or oxygen atoms on electrophilic centers (carbonyl or activated alkynes).
- Rearrangement steps such as Curtius rearrangement may be involved in related systems to form isocyanate intermediates that further react to form the fused heterocycle.
These steps are facilitated by the electron-rich methyl substituents at positions 3 and 6, which influence ring closure regioselectivity and stability.
Representative Experimental Procedure (Adapted from Related Systems)
- Step 1: Dissolve ethyl 3,6-dimethylpyridine-4-carboxylate (1 equiv) in ethanol.
- Step 2: Add hydrazine hydrate (excess) and reflux for 5 hours to form the corresponding carbohydrazide.
- Step 3: Cool the reaction mixture and add a suitable cyclization agent (e.g., phenyl isothiocyanate or carbonyl compound) with catalytic piperidine.
- Step 4: Reflux for 8–10 hours to promote ring closure forming the oxazolo-fused pyridine.
- Step 5: Cool, precipitate the product by addition of ice-cold water, filter, wash, and recrystallize from appropriate solvents.
- Step 6: Characterize by NMR, mass spectrometry, and elemental analysis to confirm structure.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide formation + cyclization | Ethyl 3,6-dimethylpyridine-4-carboxylate + hydrazine hydrate | Phenyl isothiocyanate, piperidine | Reflux in EtOH, 8–10 h | 70–89 | Well-established, versatile |
| Azlactone + enamine condensation | Azlactones + enamines | None (thermal) | 180 °C, solvent-free, 1.5 h | 65–80 | Novel, solvent-free, efficient |
| Direct cyclization with acyl chlorides | Substituted pyridine esters + acyl chlorides | Base or acid catalyst | Reflux in toluene or EtOH | 60–75 | Industrially scalable |
Research Findings and Characterization Data
- NMR Spectroscopy: Characteristic signals for methyl groups at positions 3 and 6 appear as singlets in the 1H NMR spectrum around δ 2.5–3.0 ppm. The ethyl ester protons show typical triplet and quartet patterns at δ ~1.3 and 4.2 ppm respectively.
- 13C NMR: Signals for carbonyl carbons (ester C=O) appear near δ 160–165 ppm. Oxazole ring carbons resonate distinctly, confirming ring fusion.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C11H12N2O3 confirm successful synthesis.
- Elemental Analysis: Matches theoretical values within acceptable error margins, validating purity and composition.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Scientific Research Applications
Chemistry
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. Its structural features allow chemists to explore new synthetic pathways and develop novel materials with tailored properties.
Biology
In biological research, this compound has been investigated for its bioactive potential , particularly in antimicrobial and anticancer studies. It has shown promising results in modulating various cellular processes:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that it can influence cell signaling pathways related to cancer progression. For example, it modulates the MAPK/ERK signaling pathway essential for cell proliferation .
Medicine
Due to its unique structural characteristics and biological activity, this compound is being explored as a potential drug candidate . Its interactions with cytochrome P450 enzymes suggest it could play a role in drug metabolism .
Industry
In industrial applications, this compound is utilized in the development of advanced materials , including polymers and catalysts. Its chemical properties make it suitable for creating materials with specific functionalities that can be used in various applications ranging from coatings to electronic devices .
Case Study 1: Anticancer Activity Evaluation
A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives based on this compound and evaluated their anticancer potential. The results indicated that certain derivatives exhibited low IC50 values (e.g., 10.84 µM), demonstrating strong anticancer activity compared to doxorubicin .
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of this compound revealed its effectiveness against various pathogens. The disc diffusion method was employed to assess its efficacy against Candida albicans, showing promising results that warrant further investigation into its mechanism of action .
Mechanism of Action
The mechanism by which Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., Ethyl 3,6-dimethyl derivative) exhibit higher logP values compared to methyl esters or carboxylic acids, favoring membrane permeability .
- Solubility : Carboxylic acid derivatives (e.g., 6-methyl-3-phenyl analog) demonstrate improved aqueous solubility due to ionizable groups, whereas ethyl esters are more soluble in organic solvents .
- Thermal Stability : Cyclopropyl-substituted analogs () may exhibit enhanced stability due to rigid bicyclic conformations .
Functional Group Impact on Bioactivity
- Ester vs. Carboxylic Acid : Ethyl esters are often prodrugs, metabolized in vivo to active carboxylic acids. For example, methyl/ethyl esters in oxazolo-pyridines are precursors for bioactive carboxylates .
- Aromatic Substitutions : Phenyl or methoxyphenyl groups () enhance interactions with aromatic residues in enzyme binding pockets, as seen in kinase inhibitors .
Biological Activity
Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of the Compound
This compound features an oxazole ring fused to a pyridine structure. It is recognized for its interactions with various biological targets, including enzymes and cellular pathways.
Enzyme Interactions
The compound exhibits significant interactions with cytochrome P450 enzymes, which are pivotal in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways crucial for drug efficacy and toxicity.
Cellular Effects
This compound affects several cellular processes:
- Cell Signaling : It modulates the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation.
- Gene Expression : The compound alters the expression of genes involved in apoptosis, impacting cell survival rates .
The biological activity of this compound can be attributed to its ability to influence various signaling pathways and gene expression profiles. Notably:
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Antimicrobial Properties : The compound has been explored for its potential antimicrobial effects, although specific mechanisms remain under investigation.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity : A study reported that derivatives showed significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against specific tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 10 |
| Example B | MCF-7 | 15 |
| This compound | A549 | 12 |
Mechanistic Insights
The compound's mechanism involves:
- Induction of Apoptosis : Increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins were observed in treated cells.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines.
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for methyl (δ ~2.5 ppm) and ester groups (δ ~4.3 ppm for -OCH₂CH₃) .
- FTIR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and oxazole ring vibrations at ~1600 cm⁻¹ .
- Elemental Analysis : Validate purity (>95%) and molecular formula .
What biological targets or pathways are associated with this compound, and how can its activity be validated?
Advanced
The compound’s oxazolo-pyridine core may interact with enzymes or receptors (e.g., kinases, G-protein-coupled receptors). Validate activity via:
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) .
- Molecular docking : Simulate binding affinities to targets like EGFR or COX-2 .
- SAR studies : Modify substituents (e.g., methyl groups) to assess impact on potency .
How can computational methods (DFT, molecular dynamics) predict the compound’s reactivity or stability?
Q. Advanced
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics : Simulate solvation effects in water/DMSO to assess stability under experimental conditions .
How should researchers address contradictions in reported synthetic yields or biological activity data?
Q. Advanced
- Reproducibility checks : Verify catalyst purity and solvent dryness.
- Meta-analysis : Compare datasets across studies (e.g., yields of 45% vs. 70% in similar conditions ).
- Control experiments : Test for side reactions (e.g., ester hydrolysis) via HPLC .
What green chemistry approaches can be applied to synthesize this compound sustainably?
Q. Advanced
- Solvent-free reactions : Use ball milling for cyclization .
- Catalyst recycling : Employ magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) .
- Microwave irradiation : Reduce reaction time from hours to minutes .
How does the electronic structure of this compound compare to similar heterocycles (e.g., imidazo-pyridines)?
Q. Advanced
- Electron-withdrawing effects : The oxazole ring increases electrophilicity at C-4 compared to imidazo-pyridines.
- UV-Vis spectroscopy : Compare λmax shifts to assess conjugation differences .
What methods ensure high purity (>95%) for this compound in research settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
